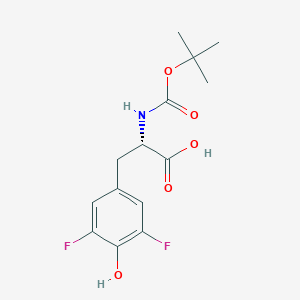

N-Boc-3,5-Difluoro-L-tyrosine

Description

Significance of Site-Specific Fluorine Incorporation in Bioactive Molecules

The strategic introduction of fluorine into biologically active molecules is a widely recognized strategy in medicinal chemistry and drug design. researchgate.netmdpi.com The substitution of hydrogen with fluorine, an element rare in natural products, can dramatically alter a molecule's physicochemical properties. researchgate.netnih.govnih.gov Fluorine's high electronegativity (4.0 vs. 2.1 for hydrogen) can change the electronic nature of a molecule, potentially enhancing its binding affinity to target proteins. researchgate.net

Furthermore, the carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond (approximately 485 kJ/mol vs. 416 kJ/mol), which often renders fluorinated compounds more resistant to metabolic degradation. researchgate.net This increased metabolic stability can lead to improved bioavailability and a longer duration of action. researchgate.netmdpi.com The replacement of hydrogen with fluorine can also increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. researchgate.netmdpi.com This is particularly valuable for drugs targeting the central nervous system. researchgate.net The ability to install fluorine at specific sites allows for the fine-tuning of these properties, making site-selective fluorination a key tactic for optimizing drug candidates and creating novel bioactive compounds. nih.govacs.org

The Role of Non-Canonical Amino Acids in Advancing Chemical Biology

The field of chemical biology has been significantly advanced by the use of non-canonical amino acids (ncAAs), also known as unnatural amino acids. thedailyscientist.org These are amino acids that are not among the 20 commonly found in natural proteins. thedailyscientist.org By expanding the genetic code or using chemical synthesis, researchers can incorporate ncAAs into peptides and proteins, introducing novel chemical functionalities. thedailyscientist.orgnih.gov

This expansion of the chemical toolkit allows for the creation of proteins with enhanced stability, novel structures, and new functions. thedailyscientist.orgnih.gov NcAAs can serve as powerful biochemical tools. thedailyscientist.org For instance, they can be used to introduce spectroscopic probes, such as those containing fluorescent tags or heavy atoms, to study protein structure and dynamics. acs.org They also enable the investigation of molecular mechanisms, such as protein-protein interactions and enzyme catalysis, by making subtle, specific changes to an amino acid's side chain that would be impossible with standard mutagenesis. thedailyscientist.orgacs.org The incorporation of ncAAs is a key strategy in protein engineering, drug discovery, and the development of new biomaterials. thedailyscientist.orgnih.govnih.gov

N-Boc-3,5-Difluoro-L-tyrosine as a Versatile Building Block and Mechanistic Probe in Contemporary Research

This compound serves as a prime example of a non-canonical amino acid designed for multifaceted research applications. Its structure is composed of two key parts: the 3,5-difluoro-L-tyrosine core and the N-terminal Boc protecting group.

As a building block , the compound is particularly valuable in solid-phase peptide synthesis (SPPS). nih.gov The Boc group protects the amino functionality, preventing unwanted side reactions and allowing for the sequential addition of amino acids to build a specific peptide chain. academie-sciences.fr This makes this compound a ready-to-use component for synthesizing peptides and peptidomimetics containing a fluorinated tyrosine residue. nih.gov

As a mechanistic probe , the difluorinated tyrosine ring offers unique advantages. The fluorine atoms can act as sensitive reporters for their local environment, making them ideal for biophysical studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can provide high-resolution information about protein structure, conformational changes, and interactions with other molecules. Furthermore, analogues like N-t-BOC-L-tyrosine tert-butyl ester have been used as hydrophobic probes to investigate the mechanisms of tyrosine nitration within cell membranes, a process linked to oxidative stress. nih.govresearchgate.net The difluoro-substitution in this compound modifies the electronic properties of the phenolic ring, making it a valuable tool for probing enzymatic mechanisms and protein-protein interactions where tyrosine residues play a critical role. acs.org

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |

| CAS Number | 1213406-89-3 |

| Molecular Formula | C₁₄H₁₇F₂NO₅ |

| Molecular Weight | 317.29 g/mol |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N Boc 3,5 Difluoro L Tyrosine and Its Derivatives

Chemo-Enzymatic and Multi-Step Organic Synthesis of 3,5-Difluoro-L-tyrosine Precursors

The foundational step in producing N-Boc-3,5-Difluoro-L-tyrosine is the efficient synthesis of its precursor, 3,5-Difluoro-L-tyrosine (F₂Y). Both purely organic and combined chemo-enzymatic routes have been developed to access this key intermediate in multigram quantities.

A highly effective chemo-enzymatic method utilizes the enzyme tyrosine phenol-lyase (TPL). nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the synthesis of L-tyrosine and its analogues from substituted phenols, pyruvate, and ammonia. nih.gov Specifically, 3,5-Difluoro-L-tyrosine can be produced from the readily available starting material 2,6-difluorophenol. nih.govutsa.edumit.edu This enzymatic approach is advantageous as it directly yields the desired L-enantiomer, obviating the need for chiral resolution steps later in the synthesis. The reaction is typically performed in an aqueous buffer at room temperature over several days. mit.edu

Table 1: Comparison of Synthesis Methods for 3,5-Difluoro-L-tyrosine Precursors

| Method | Key Reagents/Catalyst | Starting Material | Key Advantages | Reference |

|---|---|---|---|---|

| Chemo-Enzymatic Synthesis | Tyrosine Phenol-Lyase (TPL), Pyridoxyl-5'-phosphate (PLP), Pyruvate, Ammonia | 2,6-Difluorophenol | Direct production of L-enantiomer; Environmentally benign (aqueous conditions) | nih.gov, mit.edu |

| Multi-Step Organic Synthesis with Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) or other electrophilic fluorine sources | Protected L-tyrosine or precursor | Applicable to a wide range of substrates; Controlled regioselectivity | mdpi.com, nih.gov |

| Asymmetric Synthesis via Chiral Auxiliary | Chiral Ni(II) complex | Glycine (B1666218) Schiff base, Fluorinated alkyl halides | High enantiomeric purity (often >99% ee); Scalable | acs.org, nih.gov |

Achieving regioselective fluorination—the precise placement of fluorine atoms on the aromatic ring—is critical. Direct fluorination of tyrosine can lead to a mixture of products. Modern synthetic chemistry has overcome this challenge through the development of advanced fluorinating reagents and strategies. chinesechemsoc.org

Electrophilic fluorination is a common and effective approach. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provide a source of "F⁺" that can be directed to specific positions on an activated aromatic ring. mdpi.com For instance, silver-catalyzed electrophilic aromatic fluorination of organotin precursors of tyrosine has been used to produce fluorinated analogs with high regioselectivity. nih.gov The choice of solvent, catalyst, and protecting groups on the tyrosine molecule can further influence the position of fluorination.

Ensuring the correct stereochemistry (the L-configuration for natural amino acids) is paramount for biological applications. Asymmetric synthesis methods establish this chirality during the reaction sequence. One powerful strategy involves the use of chiral auxiliaries or catalysts.

A notable example is the use of a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. acs.orgbeilstein-journals.org This complex can be deprotonated to form a nucleophilic glycine enolate equivalent, which then reacts with an appropriate electrophile. For fluorinated aromatic amino acids, this involves reaction with a fluorinated benzyl (B1604629) halide. This method has proven effective for the gram-scale synthesis of a diverse range of fluorinated amino acids, consistently yielding the desired product in high enantiomeric purity (typically 99% enantiomeric excess). nih.govchemrxiv.org The success of this methodology highlights the power of chiral metal complexes in controlling stereochemistry during C-C bond formation. beilstein-journals.org

Optimized N-Boc Protecting Group Installation and Cleavage Protocols

Once 3,5-Difluoro-L-tyrosine is synthesized, the α-amino group must be protected to prevent unwanted side reactions during subsequent steps, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under a wide range of conditions and its facile, acid-labile removal. organic-chemistry.orgresearchgate.net

Installation of the Boc group is typically achieved by reacting 3,5-Difluoro-L-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The conditions can be optimized for high yield and to prevent side reactions. An aqueous-organic solvent mixture, such as dioxane-water with a base like sodium bicarbonate or sodium carbonate, is commonly employed. nih.govrsc.org

Cleavage of the Boc group is most often accomplished under anhydrous acidic conditions. organic-chemistry.org A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the standard method. rsc.orgthermofisher.com The reaction is usually rapid, occurring within 1-2 hours at room temperature. To prevent the reactive tert-butyl cation generated during cleavage from causing side reactions (e.g., alkylating sensitive residues like tryptophan or methionine), scavenger reagents are typically added to the cleavage cocktail. thermofisher.com Triisopropylsilane (TIPS) and water are common scavengers used in a standard TFA/TIPS/water (95:2.5:2.5) mixture. biorxiv.org

Table 2: N-Boc Protection and Cleavage Protocols

| Process | Reagents | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Installation | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | Aqueous-organic solvent (e.g., Dioxane/Water), 0°C to Room Temp, 4-18h | Reaction pH must be controlled to ensure efficient acylation of the amine. | nih.gov, rsc.org |

| Cleavage | Trifluoroacetic acid (TFA) | Anhydrous DCM or neat TFA, often with scavengers (e.g., TIPS, Water), Room Temp, 1-2h | Scavengers are crucial to prevent side reactions with sensitive amino acids. | biorxiv.org, thermofisher.com |

Advanced Chemical Functionalization of the 3,5-Difluorotyrosine (B1604624) Side Chain

The true utility of this compound often lies in the unique properties of its side chain or in its potential for further modification. The electron-withdrawing fluorine atoms alter the pKa of the phenolic hydroxyl group (pKa ≈ 7.2 for F₂Y vs. ≈9.9 for Tyr) and render the ring resistant to oxidation by enzymes like tyrosinase. nih.govbiorxiv.org

This inherent reactivity and stability can be exploited, or the side chain can be further derivatized. For example, electrophilic trifluoromethylthiolation of tyrosine derivatives has been demonstrated, showcasing a method to introduce other fluorine-containing groups onto the aromatic ring. acs.orgsemanticscholar.org Such modifications can dramatically alter properties like hydrophobicity, which is a key parameter in drug design. semanticscholar.org

When synthesizing complex peptides containing this compound, an orthogonal protection strategy is essential. researchgate.net This concept ensures that different protecting groups can be removed selectively under distinct conditions without affecting others. researchgate.netbiosynth.com The most common strategies are the Boc/Bn and Fmoc/tBu approaches.

In the Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while side chains (including the hydroxyl of tyrosine) are protected by acid-labile groups like tert-butyl (tBu). biosynth.com For this compound, the phenolic hydroxyl group can be protected with a tBu ether. This allows for selective removal of the Fmoc group with a base (e.g., 20% piperidine (B6355638) in DMF) during peptide chain elongation, while the Boc and tBu groups remain intact. biorxiv.org

For more complex modifications, such as side-chain cyclization or branching, additional orthogonal protecting groups are needed. sigmaaldrich.com Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are orthogonal to both Fmoc/piperidine and Boc/TFA. They are stable to both acid and base but can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF, unmasking a specific amine on a side chain for further reaction. sigmaaldrich.com

Table 3: Examples of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Functionality Protected | Cleavage Condition | Stable To | Reference |

|---|---|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amine | Base (e.g., 20% Piperidine/DMF) | Acid (TFA) | biosynth.com, researchgate.net |

| Boc (tert-Butyloxycarbonyl) | α-Amine, Side-Chain Amine (Lys) | Acid (e.g., TFA) | Base (Piperidine) | biosynth.com, researchgate.net |

| tBu (tert-Butyl) | Side-Chain Hydroxyl (Tyr, Ser), Carboxyl (Asp, Glu) | Acid (e.g., TFA) | Base (Piperidine) | biorxiv.org, biosynth.com |

| Dde / ivDde | Side-Chain Amine (Lys, Orn) | 2-10% Hydrazine in DMF | Acid (TFA), Base (Piperidine) | sigmaaldrich.com |

The unique properties of 3,5-Difluoro-L-tyrosine make it an excellent scaffold for developing chemical probes and for bioconjugation. Its most significant application is as a ¹⁹F NMR probe. acs.org Since fluorine has a high NMR sensitivity and there is no background ¹⁹F signal in biological systems, incorporating F₂Y into a protein allows for precise monitoring of the local environment around that residue. anu.edu.au This has been used to study protein conformation, dynamics, and ligand binding. acs.org

Furthermore, its resistance to oxidation by tyrosinase makes it a valuable tyrosine surrogate in assays where the reactivity of natural tyrosine would be confounding. For example, it has been incorporated into peptide libraries to profile the substrate specificity of protein tyrosine phosphatases (PTPs). nih.gov In these screens, the F₂Y-containing peptides act as functional mimics of tyrosine-containing substrates but are resistant to a tyrosinase-based detection step, preventing false positives. nih.gov The development of radiolabeled versions, such as with ¹⁸F, also opens the door to its use as a tracer for PET imaging. nih.gov

Chromatographic and Spectroscopic Purity Assessment Techniques for this compound

The purity and identity of this compound are paramount for its intended applications. A combination of chromatographic and spectroscopic techniques is employed to ensure the compound meets stringent quality standards. Commercial suppliers often report a purity of 95% or higher for this compound. achemblock.comsigmaaldrich.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. nih.govachemblock.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The retention time of the main peak is characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

| Technique | Typical Use | Key Findings |

| HPLC | Purity Assessment & Purification | Used to confirm purity (e.g., >95%) and to purify reaction products during synthesis. nih.govachemblock.com |

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the molecular structure.

¹H NMR provides information about the number and environment of protons in the molecule. rsc.org

¹³C NMR is used to identify all the carbon atoms in the compound. rsc.orgchemicalbook.com

¹⁹F NMR is particularly important for fluorinated compounds, as it directly detects the fluorine atoms, confirming their presence and chemical environment. rsc.orgworktribe.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. rsc.org

| NMR Type | Purpose |

| ¹H NMR | Confirms the presence of protons on the aromatic ring, the aliphatic chain, and the Boc protecting group. rsc.org |

| ¹³C NMR | Determines the carbon skeleton of the molecule. rsc.org |

| ¹⁹F NMR | Verifies the presence and environment of the two fluorine atoms on the phenyl ring. rsc.orgworktribe.com |

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the structure. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. worktribe.com

| Technique | Information Obtained | Example Application |

| Mass Spectrometry (MS/HRMS) | Molecular Weight and Elemental Formula | Confirms the expected molecular mass of this compound (317.29 g/mol ). achemblock.comnih.govacs.org |

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its high purity and correct structural identity for research and development purposes.

Strategic Integration of N Boc 3,5 Difluoro L Tyrosine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing N-Boc-3,5-Difluoro-L-tyrosine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comcsic.es This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process. csic.es Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies are commonly employed in SPPS. beilstein-journals.orgbeilstein-journals.org

The incorporation of this compound into a peptide sequence via SPPS follows the standard cycle of deprotection, coupling, and washing. bachem.com A fully protected version of 3,5-difluorotyrosine (B1604624), such as Fmoc-F2Y(tBu)-OH, has been synthesized and efficiently incorporated into peptides using standard Fmoc/HBTU chemistry. nih.gov Studies have shown that despite its modified structure, Nα-Fmoc-F2Y(tBu)-OH can be efficiently incorporated into peptides, often requiring a lower excess of the amino acid derivative compared to standard amino acids. nih.gov

The efficiency of the coupling reaction is critical for the successful synthesis of long peptides. In SPPS, coupling reagents are used to activate the C-terminal carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. uniurb.it Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as uronium/aminium-based reagents such as HBTU and HATU, often used in conjunction with additives like HOBt or OxymaPure to improve efficiency and minimize side reactions. acs.orgpeptide.com

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. This is particularly a concern during the activation step of coupling. The choice of coupling reagent and additives plays a crucial role in controlling racemization. uniurb.it For fluorinated amino acids like 3,5-difluorotyrosine, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group and potentially the propensity for racemization. However, studies have shown that with optimized coupling protocols and the use of appropriate reagents, the incorporation of fluorinated tyrosine residues can be achieved with minimal epimerization. nih.govnih.gov

Table 1: Common Coupling Reagents and Additives in SPPS

| Reagent Type | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Commonly used for amide and ester formation. peptide.com |

| Uronium/Aminium | HBTU, HATU, COMU | Highly efficient coupling reagents, often leading to faster reactions. acs.org |

| Additives | HOBt, HOAt, OxymaPure | Suppress racemization and improve coupling efficiency. uniurb.it |

| Phosphonium | PyBOP, PyAOP | Effective for difficult couplings. |

Automated SPPS Protocol Optimization for Difluorotyrosine Incorporation

Automated peptide synthesizers have revolutionized SPPS by enabling the production of peptides with high purity and in a reproducible manner. nih.govamericanpeptidesociety.org These instruments automate the repetitive cycles of deprotection, washing, and coupling, and can incorporate features like microwave irradiation to accelerate reaction times. bachem.comnih.gov

For the incorporation of this compound, automated SPPS protocols can be optimized to ensure high coupling efficiency. This may involve adjusting the coupling time, the concentration of the amino acid and coupling reagents, and the choice of solvent. nih.gov For instance, in the synthesis of peptides containing F2Y, it was noted that only 1.5 equivalents of Nα-Fmoc-F2Y(tBu)-OH were required for efficient incorporation, compared to the four equivalents used for other amino acids. nih.gov Real-time monitoring capabilities in modern synthesizers can help in optimizing these parameters by tracking the completion of deprotection and coupling steps. bachem.com

Chemoenzymatic Ligation and Expressed Protein Ligation (EPL) for Protein Engineering with Fluorinated Tyrosine

For the synthesis of larger proteins containing non-canonical amino acids, chemical synthesis of the entire protein is often impractical. Chemoenzymatic ligation and Expressed Protein Ligation (EPL) offer powerful alternatives. researchgate.netacs.org EPL is a semisynthetic method that combines a recombinantly expressed protein fragment with a chemically synthesized peptide. nih.govnih.gov

The process typically involves the expression of the larger protein segment as a fusion with an intein domain. cuni.cz The intein facilitates the formation of a C-terminal thioester on the protein of interest. This activated protein fragment can then undergo native chemical ligation (NCL) with a synthetic peptide that has an N-terminal cysteine residue. nih.govcuni.cz To incorporate 3,5-difluorotyrosine, a synthetic peptide containing this fluorinated amino acid can be prepared using SPPS and then ligated to the recombinant protein fragment. This approach allows for the site-specific introduction of the fluorinated residue into a large protein. researchgate.net

Non-Sense Codon Suppression and Genetic Code Expansion Techniques for Site-Specific Incorporation

Genetic code expansion has emerged as a powerful tool for the site-specific incorporation of non-canonical amino acids (ncAAs), including 3,5-difluorotyrosine, directly into proteins within living cells. nih.govacs.org This technique relies on the repurposing of a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. tum.deresearchgate.net

The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.govresearchgate.net The aaRS is engineered to specifically recognize and charge the ncAA, in this case, 3,5-difluorotyrosine, onto the suppressor tRNA. This suppressor tRNA has an anticodon that recognizes the repurposed codon (e.g., UAG). When the ribosome encounters this codon during translation, the suppressor tRNA delivers the fluorinated amino acid, resulting in its incorporation into the growing polypeptide chain. mit.edunih.gov This method has been successfully used to incorporate 3,5-difluorotyrosine into proteins like E. coli ribonucleotide reductase, enabling detailed structural and mechanistic studies. acs.orgnih.gov

Investigating the Impact of 3,5-Difluorotyrosine Residues on Peptide and Protein Secondary and Tertiary Structure

Studies have shown that the incorporation of 3,5-difluorotyrosine can lead to minor changes in the secondary structure, such as a slight decrease in α-helical content. nih.gov The lower pKa of the 3,5-difluorotyrosine side chain (around 7.2-8.0) compared to tyrosine (around 10) can also influence the protein's structure and function in a pH-dependent manner. nih.govmit.edunih.gov Despite these changes, the global stability of proteins containing 3,5-difluorotyrosine is often comparable to their wild-type counterparts, particularly at pH values well below the pKa of the fluorinated residue. mit.edu The unique 19F NMR signature of the difluorinated tyrosine provides a sensitive probe for monitoring conformational changes and protein dynamics. researchgate.net

Table 2: Physicochemical Properties of Tyrosine vs. 3,5-Difluorotyrosine

| Property | Tyrosine | 3,5-Difluorotyrosine | Reference |

|---|---|---|---|

| Side Chain pKa | ~10 | ~7.2 - 8.0 | nih.govmit.edunih.gov |

| van der Waals Radius of H vs. F | 1.10 Å (H) | 1.35 Å (F) | nih.gov |

Methodological Considerations for Post-Synthetic Processing and Purification of Fluorinated Biopolymers

Following synthesis, whether by SPPS or recombinant methods, fluorinated peptides and proteins must be processed and purified. For peptides synthesized via SPPS, the final step involves cleavage from the solid support and removal of side-chain protecting groups, typically using a strong acid cocktail containing scavengers to prevent side reactions. beilstein-journals.org

The purification of fluorinated biopolymers is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The introduction of fluorine atoms can increase the hydrophobicity of the peptide or protein, which may alter its retention time on the HPLC column. acs.org This increased retention can be advantageous for separating the fluorinated product from non-fluorinated precursors or byproducts. nih.gov

Post-purification, the identity and purity of the fluorinated biopolymer are confirmed by analytical techniques such as mass spectrometry and NMR. nih.govmit.edu For fluorinated compounds, 19F NMR is a particularly powerful tool for characterization. researchgate.net It's also important to consider that some fluorinated biopolymers may have altered solubility profiles, which could necessitate adjustments to buffer conditions during purification and storage. researchgate.netmdpi.com

Applications of N Boc 3,5 Difluoro L Tyrosine As a 19f Nuclear Magnetic Resonance Nmr Spectroscopic Probe

Principles of 19F NMR for Probing Protein Structure, Dynamics, and Ligand Interactions

19F NMR spectroscopy has emerged as a versatile technique for studying the intricacies of protein behavior. nih.govnih.govspindynamics.org The introduction of a difluorotyrosine residue into a protein provides a highly sensitive, non-perturbing probe that can report on its local environment without interference from other atoms in the protein. nih.gov This allows for the clear observation of signals from the labeled sites, even in large and complex protein systems. nih.govspindynamics.org

Sensitivity of 19F Chemical Shifts to Local Electrostatic and Conformational Environments

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its immediate surroundings. nih.govumich.eduresearchgate.netnih.gov This sensitivity arises from the influence of the local electronic environment on the fluorine atom's nucleus. umich.edu Factors such as van der Waals packing interactions and local electrostatic fields significantly impact the ¹⁹F chemical shift. nih.govnih.govacs.org Even subtle changes in protein conformation can lead to measurable changes in the chemical shift, providing a high-resolution window into the protein's structural landscape. researchgate.net

The large chemical shift range of ¹⁹F, which is significantly broader than that of protons (¹H), allows for the resolution of individual fluorine signals even in large proteins where proton spectra would be hopelessly crowded. nih.govresearchgate.net This sensitivity makes difluorotyrosine an ideal probe for detecting conformational changes that occur upon ligand binding, protein-protein interactions, or alterations in the protein's environment. umich.edunih.gov

Quantitative Delineation of Conformational Sub-States using Difluorotyrosine

Proteins are not static entities but rather exist as an ensemble of interconverting conformational sub-states. nih.govnih.gov 19F NMR, utilizing difluorotyrosine, is a powerful method for identifying and quantifying these distinct structural states. researchgate.net Because the ¹⁹F chemical shift is so responsive to the local environment, different conformational sub-states of a protein will often give rise to distinct ¹⁹F NMR signals. researchgate.net

By analyzing the chemical shifts and intensities of these signals, researchers can determine the populations of different sub-states and the kinetics of their interconversion. nih.govnih.gov This provides a detailed picture of the protein's dynamic landscape, which is often crucial for understanding its function. For instance, the binding of a ligand may shift the equilibrium between different sub-states, and these changes can be precisely monitored using the ¹⁹F signals from the incorporated difluorotyrosine. researchgate.net

Unraveling Protein Dynamics and Exchange Processes with 3,5-Difluorotyrosine (B1604624) as a Reporter

The dynamic nature of proteins is fundamental to their biological function. 3,5-Difluorotyrosine serves as an excellent reporter for characterizing these motions across a wide range of timescales using 19F NMR. nih.govspindynamics.org

Characterization of Tyrosine Ring Flip Dynamics in Protein Contexts

Aromatic ring flips, the 180° rotation of the side chains of tyrosine and phenylalanine residues, are a key aspect of protein dynamics, reflecting the "breathing" motions of the protein core. biorxiv.orgbiorxiv.orgsciencecast.org While these motions are often too fast to be studied by conventional NMR methods under normal conditions, the large chemical shift difference between the two fluorine atoms in 3,5-difluorotyrosine can slow down the apparent exchange rate on the NMR timescale. biorxiv.orgresearchgate.net This allows for the direct measurement of ring flip rates under physiological conditions. biorxiv.orgbiorxiv.orgsciencecast.org

Recent studies have successfully utilized 2,6-difluoro-tyrosine, a similar probe, to measure tyrosine ring flip rates in proteins like the B1 domain of protein G (GB1), ubiquitin, and histidine-containing phosphocarrier protein (HPr) both in vitro and within living cells. biorxiv.orgbiorxiv.orgsciencecast.org These experiments have revealed how the cellular environment can significantly influence these dynamic processes. biorxiv.orgbiorxiv.org

Monitoring Protein Folding and Unfolding Transitions

The process of a protein folding into its unique three-dimensional structure is a fundamental and complex process. 19F NMR with fluorinated amino acids like difluorotyrosine has proven to be a powerful technique for following these transitions in real-time. duke.edunih.gov By monitoring the ¹⁹F NMR signals as a protein folds or unfolds, researchers can gain residue-specific information about the formation of structure and the presence of any folding intermediates. duke.edu

The distinct chemical shifts of the fluorinated probe in the unfolded, intermediate, and folded states allow for the clear differentiation and characterization of each species throughout the folding pathway. duke.edu This approach has been instrumental in providing insights into the folding mechanisms of various proteins, including the well-studied GB1 protein domain. nih.gov

Elucidating Protein-Ligand and Protein-Protein Interactions through 19F NMR of Difluorotyrosine Labels

Understanding how proteins interact with other molecules is central to comprehending their biological roles. The incorporation of 3,5-difluorotyrosine provides a sensitive handle for detecting and characterizing these interactions using 19F NMR. researchgate.netnih.govnih.govnih.gov

When a ligand binds to a protein, it can induce conformational changes in the protein structure. nih.gov These changes, even if subtle, are often detected by the difluorotyrosine probe, resulting in a change in its ¹⁹F chemical shift. researchgate.net This makes it possible to screen for binding events and to determine the binding affinity (KD) of a ligand. nih.gov Furthermore, by analyzing the changes in the ¹⁹F NMR spectrum upon titration with a ligand, detailed information about the binding mechanism and the kinetics of the interaction can be obtained. nih.gov

Similarly, protein-protein interactions can be investigated. By labeling one protein with difluorotyrosine and observing the changes in its ¹⁹F NMR spectrum upon the addition of its binding partner, researchers can map the interaction interface and characterize the thermodynamics and kinetics of complex formation. nih.gov This approach is particularly valuable for studying interactions that are difficult to probe with other biophysical techniques.

Methodologies for Isotopic Labeling and Data Interpretation in ¹⁹F NMR Spectroscopy of Fluorinated Biomolecules

The utility of N-Boc-3,5-difluoro-L-tyrosine and its deprotected form, 3,5-difluorotyrosine (3,5-F₂Y), as a probe in ¹⁹F NMR studies hinges on its successful incorporation into a biomolecule and the precise interpretation of the resulting spectroscopic data. The fluorine nucleus (¹⁹F) is exceptionally suited for biomolecular NMR because it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high detection sensitivity. nih.govresearchgate.net Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the labeled probe. nih.govresearchgate.net

Isotopic Labeling Methodologies

The introduction of a fluorinated amino acid such as 3,5-difluorotyrosine into a protein can be achieved through several established methodologies. The choice of method depends on the desired labeling pattern (global vs. site-specific) and the size of the target protein. beilstein-journals.org The protected precursor, this compound, is particularly relevant for chemical synthesis approaches.

Biosynthetic Incorporation (Global Labeling): This is a common method where the fluorinated amino acid is introduced into the growth medium of a bacterial expression system. nih.gov For tyrosine analogues, an auxotrophic E. coli strain that cannot synthesize its own tyrosine is used. When this strain is supplied with 3,5-difluorotyrosine, the cellular machinery incorporates it at every tyrosine position throughout the protein. nih.gov While straightforward, this "global" labeling can sometimes lead to unwanted effects like protein structure disruption or overly complex ¹⁹F NMR spectra if the protein contains many tyrosine residues. beilstein-journals.orgbeilstein-journals.org

Site-Specific Incorporation: To overcome the limitations of global labeling, site-specific incorporation methods have been developed to place a single ¹⁹F probe at a predetermined location. A powerful technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. beilstein-journals.orgamazonaws.com This system is engineered to uniquely recognize a rare codon, typically the amber stop codon (UAG), and insert the unnatural amino acid (e.g., 3,5-difluorotyrosine) at that specific site during protein translation. amazonaws.comnih.gov This approach yields a homogeneously labeled protein population with a single, easily interpretable NMR signal per labeled site, making it ideal for studying specific regions of a protein. amazonaws.com

Chemical Synthesis: For smaller proteins and peptides, total chemical synthesis, such as solid-phase peptide synthesis (SPPS), is the method of choice. beilstein-journals.org This technique allows for the direct incorporation of this compound at any desired position in the peptide sequence with complete control. beilstein-journals.org

Table 1: Comparison of Labeling Methodologies for Incorporating Fluorinated Amino Acids

| Methodology | Principle | Advantages | Disadvantages | Primary Application |

| Biosynthetic Incorporation | Use of an auxotrophic host to incorporate the fluorinated analogue at all native positions. nih.gov | Relatively simple and high-yielding. | Global labeling can cause structural perturbations and spectral crowding; lack of site specificity. beilstein-journals.orgbeilstein-journals.org | Proteins with few native residues of the type being replaced. |

| Site-Specific Incorporation | An engineered tRNA/synthetase pair recognizes a unique codon (e.g., UAG) to insert the fluorinated amino acid. amazonaws.com | High fidelity at a single, defined site; produces a homogeneous sample with simplified spectra. amazonaws.com | Requires genetic manipulation and optimization of the orthogonal system. | Detailed study of specific domains, binding sites, or conformational changes in large proteins. researchgate.net |

| Chemical Synthesis (SPPS) | Stepwise addition of amino acids, including the protected fluorinated analogue, on a solid support. beilstein-journals.org | Complete control over the position of the label. | Impractical for proteins larger than ~50-60 amino acids. | Synthesis of labeled peptides and small proteins. |

Data Interpretation in ¹⁹F NMR

The interpretation of ¹⁹F NMR data provides a window into the structure, dynamics, and interactions of the labeled biomolecule. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it a responsive probe of subtle molecular changes. researchgate.netbiorxiv.org

Chemical Shift Analysis: A change in the conformation or binding state of a protein alters the local environment around the ¹⁹F label, resulting in a change in its chemical shift (Δδ). nih.gov By monitoring these shifts, researchers can map protein-ligand binding sites, characterize allosteric conformational changes, and determine dissociation constants (Kd). beilstein-journals.org For example, the phosphorylation of a 3,5-difluorotyrosine residue, a key event in cell signaling, can be directly monitored by the appearance of a new, downfield-shifted ¹⁹F signal, allowing for kinetic analysis of the kinase activity. nih.gov

Lineshape Analysis for Dynamics: ¹⁹F NMR is particularly powerful for quantifying protein dynamics, such as the rotational "flips" of aromatic rings. biorxiv.orgbiorxiv.org When a 3,5-difluorotyrosine residue exchanges between two different conformational states, the appearance of its ¹⁹F NMR signal depends on the rate of exchange (kₑₓ) relative to the frequency difference between the two states (Δω).

Slow Exchange (kₑₓ << Δω): Two distinct peaks are observed, one for each state.

Fast Exchange (kₑₓ >> Δω): A single, sharp peak is observed at an averaged chemical shift.

Intermediate Exchange (kₑₓ ≈ Δω): A single, broad peak is observed. By acquiring spectra at various temperatures and performing lineshape analysis, the kinetic and thermodynamic parameters of the dynamic process can be precisely determined. biorxiv.org

Paramagnetic Relaxation Enhancement (PRE): This technique is used to measure intramolecular distances. A paramagnetic label (e.g., a nitroxide spin label) is introduced at a specific site on the protein. This label causes significant line broadening (enhanced relaxation) of nearby ¹⁹F nuclei. nih.govbeilstein-journals.org The magnitude of this effect is proportional to 1/r⁶, where 'r' is the distance between the ¹⁹F nucleus and the paramagnetic center. By measuring the extent of signal broadening, distances up to ~20 Å can be calculated, providing valuable structural constraints. beilstein-journals.org

Resonance Assignment: Assigning a specific ¹⁹F NMR signal to its corresponding amino acid in the protein sequence is critical for data interpretation. The most common method is site-directed mutagenesis, where the fluorinated amino acid at a suspected position is replaced with a natural amino acid (e.g., phenylalanine). The signal that disappears from the spectrum is thereby assigned to that specific location. nih.govnsf.gov

Table 2: Research Findings on Tyrosine Ring Flip Dynamics Using Difluorotyrosine Probes

This table presents findings from a study that used various difluorotyrosine isomers to probe ring flip dynamics in different proteins. It highlights how the choice of probe and the protein environment affect the observed dynamics through ¹⁹F NMR lineshape analysis. biorxiv.org

| Protein | Fluorinated Probe | Residue | Observed Exchange Regime | Interpretation |

| GB1 | 3,5-F₂Y | Y45 | Slow-to-fast flip process observed (signal was weak). | 3,5-F₂Y can report on dynamics, but sensitivity may be limited in some contexts compared to other isomers. biorxiv.org |

| GB1 | 2,6-F₂Y | Y3 | Slow-to-intermediate process. | The residue is in a moderately constrained environment. biorxiv.org |

| GB1 | 2,6-F₂Y | Y33 | Intermediate-to-fast process. | The residue is in a less constrained, more dynamic environment. biorxiv.org |

| GB1 | 2,6-F₂Y | Y45 | Slow-to-fast flip process. | The residue environment allows for a wide range of dynamic motion detectable across the temperature range. biorxiv.org |

| Ubiquitin (UBQ) | 2,6-F₂Y | Y59 | Slow-to-fast flip process observed. | Demonstrates the probe's utility in a different protein fold. biorxiv.org |

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |

| 3,5-F₂Y | 3,5-Difluoro-L-tyrosine |

| 2,6-F₂Y | 2,6-Difluoro-L-tyrosine |

| GB1 | B1 domain of protein G |

| UBQ | Ubiquitin |

| SPPS | Solid-Phase Peptide Synthesis |

Mechanistic Enzymology and Biological Process Elucidation with 3,5 Difluorotyrosine Analogs

Investigation of Enzyme Catalytic Mechanisms and Substrate Specificity

Fluorinated analogs of tyrosine, such as 3,5-Difluoro-L-tyrosine (F2Y), are instrumental in examining the catalytic mechanisms of various enzymes, including protein tyrosine kinases, Δ5-3-ketosteroid isomerase, and ribonucleotide reductase. nih.gov The introduction of fluorine atoms to the tyrosine ring alters the phenol (B47542) group's pKa, making F2Y a useful probe for reactions sensitive to this property. nih.govacs.org

A significant challenge in cellular biology is identifying the physiological substrates for the vast family of protein tyrosine phosphatases (PTPs). nih.gov Combinatorial library screening methods have been developed to profile the substrate specificity of PTPs. nih.govacs.org These methods often involve tagging the product tyrosine after enzymatic cleavage. nih.gov However, this can lead to false positives if the library contains tyrosine residues that are not part of the substrate sequence. nih.gov

To overcome this, F2Y has been employed as a tyrosinase-resistant surrogate for tyrosine. nih.govacs.orgglpbio.com Studies have shown that peptides containing F2Y are excellent substrates for PTPs, exhibiting kinetic properties very similar to their native tyrosine-containing counterparts. nih.govacs.orgacs.org The substitution of tyrosine with F2Y results in minimal changes (≤2-fold) in the kinetic constants for PTPs like PTP1B, indicating that F2Y is a functional mimic of tyrosine in terms of binding to the PTP active site. nih.gov This allows for the creation of peptide libraries that can be effectively screened for PTP substrates without the confounding factor of tyrosinase-catalyzed labeling of non-substrate tyrosine residues. nih.gov

| Peptide Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Ac-DADE-pY-L-NH2 | 11 ± 2 | 41 ± 1 | 3.7 × 106 |

| Ac-DADE-pF2Y-L-NH2 | 13 ± 2 | 36 ± 1 | 2.8 × 106 |

| Ac-TSTEPQ-pY-QPQ-NH2 | 7.8 ± 1.2 | 24 ± 1 | 3.1 × 106 |

| Ac-TSTEPQ-pF2Y-QPQ-NH2 | 8.5 ± 1.5 | 22 ± 1 | 2.6 × 106 |

A key advantage of F2Y is its resistance to oxidation by the enzyme tyrosinase. nih.govacs.orgmedchemexpress.com Tyrosinase catalyzes the oxidation of tyrosine to an ortho-quinone, a reaction often used for chemical derivatization in screening assays. nih.gov The fluorine atoms at the 3 and 5 positions of the phenyl ring in F2Y block this enzymatic action. nih.gov

In comparative studies, tyrosine-containing peptides are quantitatively converted and derivatized in the presence of tyrosinase, while F2Y-containing peptides remain completely resistant to the enzyme's action. nih.govacs.org This resistance is crucial for its application in PTP substrate profiling, as it prevents the labeling of F2Y residues that might be included in a peptide library to ensure optimal substrate binding, thereby avoiding false positives. nih.govacs.org

The structural similarity between F2Y and tyrosine, due to the comparable van der Waals radii of fluorine and hydrogen, ensures that F2Y-containing peptides can bind effectively to the active sites of enzymes that recognize tyrosine. nih.gov For protein tyrosine phosphatases, peptides containing F2Y exhibit binding affinities (Km) and catalytic turnover rates (kcat) that are nearly identical to the corresponding tyrosine-containing peptides. nih.govacs.org This demonstrates that the electronic perturbation from the fluorine atoms does not significantly impair the binding or the catalytic steps for this class of enzymes, making F2Y a reliable functional mimic for tyrosine in these contexts. nih.govglpbio.com

Redox Chemistry and Electron Transfer Processes in Proteins Incorporating Difluorotyrosine

Tyrosine residues can act as redox cofactors in enzymes, participating in one-electron transfer reactions that often involve the formation of a transient tyrosyl radical. nih.govacs.org The incorporation of F2Y into proteins provides a means to systematically alter the redox properties of a specific tyrosine site, offering insights into the thermodynamics and kinetics of these electron transfer pathways. nih.govnih.gov

The electron-withdrawing nature of fluorine atoms lowers the reduction potential of the F2Y radical compared to the native tyrosyl radical. nih.govacs.org Using a model protein system (α3Y) designed for electrochemical studies, the formal reduction potential (E°′) of the F2Y-O•/F2Y-OH couple within a structured protein environment has been precisely measured. nih.govmit.edumit.edu

Square-wave voltammetry experiments revealed that incorporating F2Y at a specific site lowers the E°′ by approximately 30 mV compared to native tyrosine under the same conditions. nih.govacs.orgacs.org The formal reduction potential for F2Y in the α3(3,5)F2Y model protein was determined to be 1026 ± 4 mV versus the normal hydrogen electrode (NHE) at pH 5.70. nih.govacs.orgmit.edu This demonstrates that the protein matrix can significantly influence the absolute potentials of radical cofactors. acs.org These precise measurements are crucial for understanding the thermodynamic landscape of electron transfer pathways. nih.gov

| Redox Couple | Model Protein | E°′ vs. NHE (mV) | pH |

|---|---|---|---|

| Y-O•/Y-OH | α3Y | 1056 ± 3 | 5.5 |

| F2Y-O•/F2Y-OH | α3(3,5)F2Y | 1026 ± 4 | 5.70 |

The ability to site-specifically replace tyrosine with F2Y has been particularly insightful for studying multistep radical transfer processes, such as the one in E. coli ribonucleotide reductase (RNR). acs.orgnih.gov RNR catalyzes the formation of deoxyribonucleotides through a long-range radical transfer (RT) process that involves a chain of redox-active tyrosine residues. nih.govacs.org

By substituting specific tyrosines in the RNR pathway with F2Y, researchers can modulate the thermodynamics of individual steps in the RT chain. nih.gov The measured 30 mV decrease in reduction potential for F2Y helps to define the energy landscape for radical hopping between tyrosine residues. nih.gov For instance, in studies of RNR, an equilibrium is observed between a tyrosyl radical on one subunit and an F2Y radical on another. nih.gov Knowledge of the precise difference in reduction potential between Y and F2Y allows for the calculation of the free energy difference for this radical transfer step, suggesting a thermodynamic landscape of transient tyrosyl radicals with similar energies. nih.gov This approach provides a powerful tool for dissecting complex proton-coupled electron transfer (PCET) pathways in biological systems. nih.govresearchgate.net

Modulation of Biological Recognition and Signaling Pathways by Fluorine Substitution

The substitution of hydrogen with fluorine in the tyrosine ring, particularly at the 3 and 5 positions to create 3,5-Difluoro-L-tyrosine (F2Y), serves as a powerful tool for probing and modulating biological processes. While N-Boc-3,5-Difluoro-L-tyrosine is a crucial, protected form for chemical synthesis, its deprotected counterpart, once incorporated into peptides, provides significant insights into mechanistic enzymology and signaling pathways. This is largely due to the unique properties fluorine imparts, such as its high electronegativity, minimal steric bulk compared to hydrogen, and its effect on the acidity of the phenolic hydroxyl group. nih.govtandfonline.com These alterations allow researchers to dissect the roles of tyrosine residues in enzyme-substrate interactions, radical transfer reactions, and cellular signaling cascades.

Probing Enzyme-Substrate Interactions and Catalysis

One of the most well-documented applications of 3,5-Difluoro-L-tyrosine is in the study of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for cellular signaling. nih.govtargetmol.commedchemexpress.com F2Y-containing peptides have been shown to be effective mimics of natural tyrosine-containing substrates for PTPs. targetmol.commedchemexpress.com Research has demonstrated that these fluorinated peptides exhibit similar kinetic properties toward PTPs as their non-fluorinated counterparts. nih.govacs.org This isosteric and isoelectronic similarity allows F2Y to bind to the active site of PTPs, making it a valuable tool for profiling substrate specificity. nih.govmedchemexpress.com

A key advantage of using F2Y is its resistance to the enzyme tyrosinase, which is often used in screening assays to detect tyrosine. nih.gov By replacing tyrosine with the tyrosinase-resistant F2Y, researchers can prevent false positives and more accurately identify optimal PTP substrates from peptide libraries. nih.gov

The table below summarizes a study comparing the kinetic parameters of PTP1B, a prototypical protein tyrosine phosphatase, with both tyrosine-containing (Tyr) and 3,5-difluorotyrosine-containing (F2Y) peptides. The data illustrates the comparable recognition of F2Y-peptides by the enzyme.

| Peptide Sequence | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |

|---|---|---|---|

| Ac-DADE(pY)L-NH2 | 140 ± 2 | 15 ± 1 | (9.3 ± 0.6) x 106 |

| Ac-DADE(F2pY)L-NH2 | 120 ± 2 | 14 ± 1 | (8.6 ± 0.6) x 106 |

| Ac-TSTEPQ(pY)QPGENL-NH2 | 130 ± 5 | 31 ± 4 | (4.2 ± 0.6) x 106 |

| Ac-TSTEPQ(F2pY)QPGENL-NH2 | 110 ± 4 | 28 ± 3 | (3.9 ± 0.5) x 106 |

Data adapted from a study on PTP1B substrate profiling. nih.gov

Elucidating Radical Transfer and Redox Processes

Fluorinated tyrosine analogs are also instrumental in studying enzymes that utilize tyrosyl radicals in their catalytic cycles, such as ribonucleotide reductase (RNR). acs.orgosti.gov The introduction of fluorine atoms into the tyrosine ring systematically alters the pKa of the hydroxyl group and the reduction potential of the tyrosyl radical. acs.orgnih.gov This allows for a detailed investigation of proton-coupled electron transfer (PCET) pathways. nih.gov

For instance, incorporating 3,5-difluorotyrosine into a model protein system demonstrated that the fluoro-substitutions lower the formal reduction potential (E°′) by approximately -30 mV compared to the natural tyrosine residue. nih.govmit.eduacs.org This seemingly small change can significantly impact the thermodynamics of radical transfer within a protein. nih.gov Studies on RNR have shown that replacing a key tyrosine with F2Y can modulate the enzyme's activity and provide insights into the radical hopping pathway essential for DNA synthesis. osti.govmit.edu

The following table highlights the changes in physicochemical properties induced by fluorine substitution on the tyrosine ring.

| Amino Acid | Side Chain pKa | Formal Reduction Potential (E°′) vs. NHE | Structural Impact |

|---|---|---|---|

| L-Tyrosine | ~9.9 | ~1056 mV | Native reference |

| 3,5-Difluoro-L-tyrosine | ~7.2 | ~1026 mV | Minor structural changes, altered electronic properties nih.gov |

Note: pKa and reduction potential values can vary depending on the local protein environment. nih.govnih.gov

By modulating the electronic environment of specific tyrosine residues without causing significant structural perturbations, 3,5-difluorotyrosine analogs enable researchers to dissect complex biological recognition events and signaling pathways at a molecular level. nih.govscispace.com This has profound implications for understanding disease mechanisms and for the rational design of targeted therapeutics. researchgate.netfrontiersin.org

Computational and Theoretical Frameworks for N Boc 3,5 Difluoro L Tyrosine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity of Fluorinated Tyrosine

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding how fluorination alters the intrinsic properties of the tyrosine side chain. psu.eduresearchgate.net These methods provide detailed insights into the electronic structure, which governs the amino acid's reactivity and spectroscopic properties.

For fluorinated tyrosines, QC calculations can elucidate several key aspects:

Electrostatic Potential: Fluorine's high electronegativity significantly alters the charge distribution on the aromatic ring. DFT calculations can map the electrostatic potential surface, revealing changes in the acidity (pKa) of the phenolic hydroxyl group and modifying the nature of its hydrogen bonding capabilities.

Redox Potentials: The oxidation of tyrosine to a tyrosyl radical is a critical step in many enzymatic reactions. nih.govyale.edu QC methods, often within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are used to predict how fluorine substituents modulate the proton-coupled electron transfer (PCET) potential. nih.govresearchgate.net These calculations help rationalize experimentally observed changes in redox activity. nih.gov

Spectroscopic Parameters: QC calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which are altered upon fluorination. These theoretical predictions are vital for interpreting experimental data from techniques like ¹⁹F-NMR.

Research findings indicate that DFT calculations are effective in studying the spin-trapping of radicals and predicting the g-factors and hyperfine coupling constants for paramagnetic species, which is relevant for studying the tyrosyl radical. psu.edu Furthermore, QC methods have been successfully used to determine the absolute configuration of complex molecules by comparing calculated and experimental electronic circular dichroism (ECD) spectra. researchgate.net

Molecular Dynamics Simulations of Difluorotyrosine-Containing Peptides and Proteins

MD simulations have been used to study a range of systems, from small β-hairpin peptides to larger enzymes and signaling proteins. acs.orgmdpi.com For instance, simulations of β-arrestin-1 containing 3,5-difluorotyrosine (B1604624) helped to define its receptor-bound conformation and dynamics. mdpi.comnih.gov These studies have consistently shown that the incorporation of F2Y often leads to minimal structural perturbation while subtly altering local and global dynamics. nih.gov

Analysis of Conformational Dynamics and Solvent Interactions

With validated force fields, MD simulations can be used to analyze how F2Y influences protein conformation and its interactions with the surrounding solvent. acs.orgnih.gov Studies have shown that substitutions with fluorinated tyrosines generally introduce minimal changes to the global protein structure or the local dihedral angles around the modified residue. nih.gov

However, fluorination does impact solvent interactions. The increased hydrophobicity of the fluorinated ring can alter the hydration shell and influence protein stability, though the effect is often system-specific. researchgate.net MD simulations can quantify these effects by analyzing:

Radial Distribution Functions: To characterize the structuring of water molecules around the fluorinated side chain.

Hydrogen Bonding Dynamics: To assess changes in the lifetime and geometry of hydrogen bonds involving the phenolic hydroxyl group and nearby residues or water. researchgate.net

Conformational Ensembles: To determine if the fluorination shifts the equilibrium between different conformational substates of the protein, which is often key to its function. mdpi.comnih.gov

For example, MD simulations were used to investigate the conformational flexibility of a biomimetic β-hairpin peptide, revealing that interactions between tyrosine and tryptophan residues can distort the peptide backbone. acs.org

Computational Prediction of Proton-Coupled Electron Transfer (PCET) Potentials

Tyrosine's ability to undergo proton-coupled electron transfer (PCET) is central to its role as a redox mediator in enzymes like ribonucleotide reductase and photosystem II. nih.govyale.edu Fluorination directly modifies the driving force for this reaction by altering the pKa of the phenol (B47542) and the redox potential of the tyrosyl radical. nih.govmit.edu

Computational strategies have been developed to predict these PCET potentials with high accuracy. nih.gov A common approach is a multi-scale QM/MM method:

MD Sampling: The protein, with either the reduced (Y-OH) or oxidized (Y-O•) form of the fluorinated tyrosine, is simulated using a classical force field to generate a large ensemble of conformations. nih.govresearchgate.net

QM/MM Calculations: For a subset of these conformations, the free energy difference between the reduced and oxidized states is calculated using a QM/MM approach. nih.govresearchgate.net The fluorinated tyrosine is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated classically. researchgate.net

Thermodynamic Correction: Contributions from zero-point energy and entropy are included to refine the potential. researchgate.net

This strategy has been successfully applied to a series of fluorinated tyrosine derivatives in a de novo designed α-helical protein, achieving excellent agreement with experimental values. researchgate.net The calculations revealed that hydrogen-bonding interactions between the tyrosine and water can increase the redox potential by 100-250 mV. nih.govresearchgate.net

The table below shows a comparison of computationally predicted and experimentally measured relative redox potentials for fluorinated tyrosines.

| Compound | Calculated Relative E°' (mV) | Experimental Relative E°' (mV) | Source |

|---|---|---|---|

| 3-Fluorotyrosine | -15 | -20 | researchgate.net |

| 3,5-Difluorotyrosine | -35 | -30 | researchgate.netmit.edu |

| 2,3-Difluorotyrosine | +10 | +5 | researchgate.net |

| 2,3,5-Trifluorotyrosine | -10 | -15 | researchgate.net |

In Silico Modeling of Protein-Ligand and Protein-Protein Interactions Involving Difluorotyrosine Analogs

In silico modeling is a cornerstone of modern drug discovery and protein engineering. ias.ac.inspringernature.comnih.gov The use of F2Y as a functional mimic of tyrosine in computational studies allows for the analysis of its role in molecular recognition. medchemexpress.com For example, 3,5-Difluoro-L-tyrosine has been used in peptide libraries to profile the substrate specificity of protein tyrosine phosphatases (PTPs), as it is resistant to oxidation by tyrosinase. medchemexpress.com

Computational techniques used to model these interactions include:

Molecular Docking: To predict the binding pose of a ligand (or a peptide containing F2Y) within the active site of a protein. ias.ac.in

MM/PBSA and MM/GBSA: Methods that combine MD simulations with continuum solvation models to estimate the free energy of binding.

Geometric Deep Learning: Newer methods based on graph neural networks are being developed to learn statistical potentials for protein-ligand pairs, improving the prediction of binding conformations. ias.ac.in

These models help to understand how the altered electronics and hydrophobicity of the F2Y ring affect binding affinity and specificity. mdpi.commdpi.com For instance, if a tyrosine residue is involved in a cation-π interaction with a binding partner, replacing it with F2Y would be expected to weaken this interaction due to the electron-withdrawing nature of the fluorine atoms, a hypothesis that can be tested computationally. mdpi.com

Free Energy Calculations to Quantify Fluorine's Impact on Molecular Recognition and Stability

Quantifying the precise energetic consequences of fluorination is essential for rational protein design. Free energy calculations provide a rigorous way to compute the impact of mutating a standard tyrosine to F2Y on protein stability or ligand binding affinity.

Methods like free energy perturbation (FEP) or thermodynamic integration (TI) are considered the gold standard. These "alchemical" simulations compute the free energy difference between two states (e.g., wild-type protein and F2Y mutant) by gradually transforming one into the other in a non-physical, but thermodynamically valid, pathway.

Electrostatic Effects: The change in charge distribution and its interaction with the environment.

Van der Waals Effects: The impact of the slightly larger fluorine atom compared to hydrogen.

Solvation Effects: The difference in the free energy required to solvate the fluorinated versus the non-fluorinated side chain. escholarship.org

While computationally expensive, these methods provide invaluable insights that can guide the engineering of proteins with enhanced stability or novel binding properties. mdpi.com The development of robust force fields for fluorinated amino acids has been a critical enabler for these advanced computational techniques. acs.orgnih.gov

Emerging Research Directions and Future Prospects for N Boc 3,5 Difluoro L Tyrosine

Development of Novel Synthetic Routes to Complex Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids has seen significant growth, moving beyond simple derivatives to more complex structures. nih.govresearchgate.net Modern synthetic chemistry has opened new avenues to access a wide array of fluorinated amino acids, which are valuable for creating tailor-made non-canonical amino acids. beilstein-journals.org The development of efficient, scalable, and stereoselective synthetic methods is paramount for the widespread application of these compounds in peptide and protein science. chemrxiv.org

Recent advances have focused on leveraging new reaction conditions and catalysts. nih.govresearchgate.net Techniques such as photoredox catalysis and palladium cross-coupling are being employed to forge carbon-fluorine bonds and construct complex amino acid side chains. nih.govresearchgate.netnih.gov For instance, a mild, metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using visible-light photoredox catalysis to produce α-fluoro-α-amino acids. nih.gov Another powerful strategy involves the use of chiral Ni(II) complexes, which facilitate the asymmetric synthesis of various fluorinated amino acids on a gram scale, making them readily available for applications like solid-phase peptide synthesis. beilstein-journals.orgchemrxiv.org The synthesis of fluorinated amino acids with olefinic motifs, which can act as peptide bond isosteres, is also an area of active research. arkat-usa.org

These methodologies are crucial for producing not just N-Boc-3,5-Difluoro-L-tyrosine, but also a diverse library of derivatives with varying fluorination patterns (e.g., trifluoromethyl groups, perfluoroaromatic groups) and functionalities. nih.govresearchgate.net The ability to generate this structural diversity is essential for fine-tuning the physicochemical properties of peptides and proteins. rsc.org

| Synthetic Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Asymmetric Ni(II) Complex Catalysis | Enantiopure synthesis of non-canonical amino acids on a gram-scale. | Synthesis of β-branched fluorinated amino acids like trifluorovaline and trifluoroisoleucine. | beilstein-journals.orgchemrxiv.org |

| Photoredox Catalysis | Mild, metal-free, regioselective carbofluorination. | Synthesis of α-fluoro-α-amino acid derivatives from dehydroalanine. | nih.gov |

| Palladium Cross-Coupling | Utilizes advances in the wider synthetic community for complex molecules. | Accessing complex non-proteinogenic amino acids. | nih.govresearchgate.net |

| Chemo-enzymatic Process | Combines chemical synthesis with enzymatic steps for high efficiency and selectivity. | Preparation of fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F2Y(tBu)-OH). | nih.gov |

Integration into Advanced Protein Engineering and Directed Evolution Platforms

The incorporation of fluorinated amino acids like 3,5-difluoro-L-tyrosine into proteins is a burgeoning strategy in protein engineering. nih.govfu-berlin.de Fluorine's unique properties—high electronegativity, small size, and the stability of the C-F bond—can be exploited to enhance protein stability, modulate biological activity, and create novel functions. nih.govacs.org Fluorination can significantly increase a protein's resistance to thermal and chemical denaturation and proteolytic degradation. acs.org

Fluorinated amino acids are integrated into proteins through several methods, including solid-phase peptide synthesis (SPPS) for smaller proteins, and biosynthetic incorporation for larger ones. nih.gov Biosynthetic methods can involve exploiting the natural translational machinery, which may accept "lightly fluorinated" amino acids, or using more advanced techniques like nonsense codon suppression with chemically aminoacylated tRNAs. acs.orgnih.govbeilstein-journals.org These approaches allow for the site-specific insertion of fluorinated residues, enabling precise control over the engineered protein's properties. fu-berlin.debeilstein-journals.org

Directed evolution platforms can be used in conjunction with fluorinated amino acids to select for proteins with desired traits. For example, a library of proteins with a fluorinated amino acid at a specific position can be screened for enhanced binding affinity or catalytic activity. This combination of rational design (choosing where to place the fluorinated residue) and evolution offers a powerful toolkit for creating proteins with novel and useful characteristics for therapeutic and industrial applications. fu-berlin.de

| Protein/Peptide System | Fluorinated Amino Acid Used | Observed Effect of Fluorination | Reference |

|---|---|---|---|

| Model 4-helix bundle protein (α4H) | Hexafluoroleucine | Enhanced stability against chemical and thermal denaturation. | acs.org |

| Coiled-coil homodimer | Trifluorovaline (tfV), Trifluoroleucine (TFL) | Increased buried hydrophobic surface area, promoting self-assembly. | mdpi.com |

| Antimicrobial peptide (MSI-78 analog) | Trifluoroleucine (tFLeu) | Modulated biological activity and interactions with membranes. | nih.gov |

| Peptide substrate for Tyrosine Protein Kinase Csk | 2,3,5-Trifluoro-L-tyrosine | The fluorinated peptide was a good substrate for phosphorylation. | acs.org |

Expansion of ¹⁹F NMR Applications for In-Situ and In-Cell Studies

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying biological systems, and the incorporation of fluorinated amino acids like 3,5-difluoro-L-tyrosine is central to its application. acs.org The key advantages of ¹⁹F NMR include the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and the complete absence of fluorine in most biological systems, which eliminates background signals. nih.govresearchgate.net The ¹⁹F chemical shift is also highly sensitive to the local environment, making it an exquisite probe for conformational changes, ligand binding, and protein dynamics. acs.orgbeilstein-journals.org

Recent advancements are pushing the frontier of ¹⁹F NMR from in vitro studies to more complex environments like in-situ and in-cell applications. researchgate.netbiorxiv.org The ability to observe proteins in their native cellular environment provides invaluable insights that are often lost in simplified test-tube experiments. researchgate.net Because there are no mobile fluorine compounds naturally present in cells, ¹⁹F NMR is particularly well-suited for these in-cell studies. researchgate.net Researchers have successfully used 2,6-difluoro-tyrosine to measure the ring-flip dynamics of tyrosine residues within proteins inside living E. coli cells, human A2780 cells, and X. laevis oocytes. biorxiv.org This demonstrates the potential to study protein dynamics in a wide range of biological contexts under mild conditions. biorxiv.org

Future directions include the development of more sensitive ¹⁹F probes and advanced NMR techniques, such as photo-CIDNP (photo-chemically induced dynamic nuclear polarization), to enhance signal intensity, enabling the study of lower concentration proteins and more transient interactions. ismrm.orgresearchgate.net

| ¹⁹F NMR Application | Fluorinated Probe Example | Biological Question Addressed | Reference |

|---|---|---|---|

| In-cell protein dynamics | 2,6-difluoro-tyrosine | Quantifying tyrosine ring flip rates in proteins within living cells. | biorxiv.org |

| Protein-ligand interactions | 5-Fluorotryptophan | Monitoring binding events and determining dissociation constants (Kd). | beilstein-journals.org |

| Protein conformational changes | 3-Fluorophenylalanine, 3-Fluorotyrosine | Studying conformational changes associated with protein folding and function. | acs.org |

| Membrane protein structure | Fluorinated amino acids | Probing local environment and global conformational changes of membrane-associated proteins. | acs.org |

| Solvent exposure detection | Various fluorinated amino acids | Using paramagnetic probes to determine which residues are exposed to water or lipids. | nih.gov |

Design of Next-Generation Mechanistic Probes for Complex Biological Systems

Fluorinated amino acids, derived from precursors like this compound, are excellent tools for creating next-generation mechanistic probes. nih.gov Their utility stems from the fact that fluorine substitution, while sterically minor, can dramatically alter the electronic properties of an amino acid side chain. beilstein-journals.org This allows for the creation of analogs that can probe or perturb enzymatic reactions and other biological processes without causing significant structural disruption. nih.gov

A prime example is the use of 3,5-difluoro-L-tyrosine (F₂Y) as a mechanistic probe for protein tyrosine phosphatases (PTPs). nih.gov A key challenge in studying PTPs is identifying their physiological substrates. nih.gov One screening method involves detecting the product (tyrosine) by oxidizing its phenolic side chain with the enzyme tyrosinase. nih.gov However, this prevents the inclusion of tyrosine residues elsewhere in the peptide library, which might be important for binding. nih.gov F₂Y solves this problem: it is a close structural and electronic mimic of tyrosine and is recognized by PTPs, but it is completely resistant to oxidation by tyrosinase. nih.govmedchemexpress.com This allows for its inclusion in combinatorial peptide libraries to accurately profile PTP substrate specificity. nih.gov

Future work in this area will involve designing more sophisticated fluorinated probes to investigate a wider range of biological questions. This could include probes with unique ¹⁹F NMR signatures that report on specific enzymatic steps, or probes that act as "warheads" for activity-based protein profiling. The systematic incorporation of fluorinated building blocks into peptides allows for the fine-tuning of biophysical properties to create novel biomaterials and probes. rsc.org

Synergistic Approaches Combining Synthetic Chemistry, Biophysics, and Computational Biology for Fluorinated Systems

The full potential of fluorinated systems like those derived from this compound is best realized through synergistic approaches that integrate synthetic chemistry, biophysics, and computational biology. The rational design of fluorinated molecules can be challenging, as the effects of fluorination on interactions and binding energies are often difficult to predict. nih.gov A multi-faceted approach is essential for understanding and harnessing these effects.

Synthetic Chemistry provides the foundational tools to create the fluorinated amino acids and incorporate them into peptides and proteins. nih.govbeilstein-journals.org This allows for the precise placement of fluorine atoms to test specific hypotheses.

Biophysics , particularly techniques like ¹⁹F NMR and surface plasmon resonance (SPR), provides the experimental means to characterize the impact of fluorination. fu-berlin.debeilstein-journals.org These methods can measure changes in protein structure, dynamics, stability, and binding interactions in atomic detail. fu-berlin.debiorxiv.org

Computational Biology offers powerful predictive and analytical capabilities. nih.gov Molecular simulations and force field calculations help to understand the role of fluorine in protein-ligand binding, rationalize unexpected experimental results, and guide the design of new fluorinated molecules. nih.gov Computational methods are particularly crucial for dissecting complex phenomena like the influence of fluorine on protein-water hydrogen bond networks. nih.gov